Cas no 1194-65-6 (2,6-Dichlorobenzonitrile)

2,6-Dichlorobenzonitrile 化学的及び物理的性質
名前と識別子
-
- 2,6-Dichlorobenzonitrile
- Dichlobenil
- 2,6-Dichlorobenzonitrile Solution
- 2,5-DICHLORO-3,4,6-TRIFLUOROBENZENETHIOL
- 2,6-Dichlor-benzoesaeure-aethylester
- 2,6-DICHLOROBENZNITRILE
- 2,6-dichloro-benzoic acid ethyl ester
- 2,6-dichloro-benzonitrile
- 2,6-Dichlorobenzonitrile,Dichlobenil
- 2,6-Dichlorobenzonitrile100µg
- Ethyl-2,6-dichlorbenzoat
- Dichlobanil
- Casoron
- Benzonitrile, 2,6-dichloro-
- Casaron
- Prefix D
- DU-Sprex
- Surfassol
- Decabane
- Casoron 133
- DBN (the herbicide)
- 2,6-Dichlorophenyl cyanide
- 2,6-DBN
- Niagara 5,996
- DBN (pesticide)
- Code H 133
- Norosac
- Cyclomec
- Dyclomec
- Casoron gsr
- Nia 5996
- Casoron G-4
- Casoron G20 SR
- Caswell No. 297
- Carsoron
- 2,6-Dichlorbenzonitril
- 2,6-Dichlorobenzoic acid nitrile
- H 133
- Dichlobenil [A
-
- MDL: MFCD00001781
- インチ: 1S/C7H3Cl2N/c8-6-2-1-3-7(9)5(6)4-10/h1-3H
- InChIKey: YOYAIZYFCNQIRF-UHFFFAOYSA-N
- ほほえんだ: ClC1C([H])=C([H])C([H])=C(C=1C#N)Cl
- BRN: 1909167
計算された属性
- せいみつぶんしりょう: 170.964255g/mol
- ひょうめんでんか: 0
- XLogP3: 2.7
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 回転可能化学結合数: 0
- どういたいしつりょう: 170.964255g/mol
- 単一同位体質量: 170.964255g/mol
- 水素結合トポロジー分子極性表面積: 23.8Ų
- 重原子数: 10
- 複雑さ: 150
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- におい: Aromatic odor
- Stability Shelf Life: Stable to sunlight
- Autoignition Temperature: Not Applicable. Not flammable. (USCG, 1999)
- Temperature: When heated to decomposition it emits toxic fumes of /hydrogen chloride, hydrogen cyanide, and nitrogen oxides/.
- 色と性状: 無色結晶、やや芳香
- 密度みつど: 1.4980 (rough estimate)
- ゆうかいてん: 143-146 °C (lit.)
- ふってん: 270-275 ºC
- フラッシュポイント: 270°C
- 屈折率: 1.6000 (estimate)
- すいようせい: 25 mg/L (25 ºC)
- PSA: 23.79000
- LogP: 2.86508
- ようかいせい: 水に溶ける
- マーカー: 3042
2,6-Dichlorobenzonitrile セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H312,H411
- 警告文: P273,P280
- 危険物輸送番号:UN 3077 9/PG 3
- WGKドイツ:2
- 危険カテゴリコード: 21-51/53
- セキュリティの説明: S36/37-S61
- RTECS番号:DI3500000
-
危険物標識:
- 危険レベル:9
- 包装グループ:III
- ちょぞうじょうけん:Sealed in dry,Room Temperature
- 危険レベル:9
- セキュリティ用語:9
- 包装カテゴリ:III
- リスク用語:R21; R51/53
- どくせい:LD50 in rats, mice (mg/kg): 2710, 6800 orally (Bailey, White)
- 包装等級:III
2,6-Dichlorobenzonitrile 税関データ
- 税関コード:2926909090
- 税関データ:
中国税関コード:
2926909090概要:
2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
2,6-Dichlorobenzonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-17699-2.5g |
2,6-dichlorobenzonitrile |
1194-65-6 | 95% | 2.5g |
$25.0 | 2023-09-20 | |
TRC | D431945-100g |
2,6-Dichlorobenzonitrile |
1194-65-6 | 100g |
$ 242.00 | 2023-09-07 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14986-25g |
2,6-Dichlorobenzonitrile, 98% |
1194-65-6 | 98% | 25g |
¥354.00 | 2023-03-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1017921-100g |
Casoron |
1194-65-6 | 98% | 100g |
¥89.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1017921-500g |
Casoron |
1194-65-6 | 98% | 500g |
¥418.00 | 2024-08-09 | |
Enamine | EN300-17699-0.1g |
2,6-dichlorobenzonitrile |
1194-65-6 | 95% | 0.1g |
$19.0 | 2023-09-20 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D806541-25g |
2,6-Dichlorobenzonitrile |
1194-65-6 | 98% | 25g |
¥59.00 | 2022-09-29 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D1137-25G |
2,6-Dichlorobenzonitrile |
1194-65-6 | >99.0%(GC) | 25g |
¥230.00 | 2024-04-18 | |
abcr | AB115740-25 g |
2,6-Dichlorobenzonitrile, 97%; . |
1194-65-6 | 97% | 25 g |
€52.70 | 2023-07-20 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D102511-25g |
2,6-Dichlorobenzonitrile |
1194-65-6 | 98% | 25g |
¥56.90 | 2023-09-03 |
2,6-Dichlorobenzonitrile サプライヤー
2,6-Dichlorobenzonitrile 関連文献
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
2. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
関連分類
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Chlorobenzenes
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Halobenzenes Chlorobenzenes
- Solvents and Organic Chemicals Organic Compounds cyanides/Cyanides
2,6-Dichlorobenzonitrileに関する追加情報
Professional Introduction to 2,6-Dichlorobenzonitrile (CAS No. 1194-65-6)
2,6-Dichlorobenzonitrile, with the chemical formula C₆H₃Cl₂N and CAS number 1194-65-6, is a significant intermediate in the field of organic synthesis and pharmaceutical development. This compound, characterized by its strong electron-withdrawing nature due to the presence of chlorine and nitrile functional groups, has garnered considerable attention in recent years for its versatile applications in synthesizing various bioactive molecules.
The structural features of 2,6-Dichlorobenzonitrile make it a valuable building block for the preparation of more complex heterocyclic compounds. The nitrile group (-CN) can undergo various transformations, including hydrolysis to carboxylic acids, reduction to amides, or condensation reactions to form imines or oximes. Additionally, the chlorine substituents at the 2- and 6-positions enhance electrophilic aromatic substitution reactions, allowing for further functionalization at other positions on the benzene ring.
In recent years, 2,6-Dichlorobenzonitrile has been extensively studied for its role in the synthesis of pharmaceuticals. One notable area of research involves its use in the development of kinase inhibitors, which are crucial in targeted cancer therapies. The compound’s ability to serve as a precursor for biaryl structures has been particularly useful in this context. For instance, derivatives of 2,6-Dichlorobenzonitrile have been explored as inhibitors of tyrosine kinases, which play a pivotal role in signal transduction pathways associated with cell proliferation and survival.
Moreover, 2,6-Dichlorobenzonitrile has found applications in the synthesis of agrochemicals. Its structural motif is frequently incorporated into herbicides and fungicides due to its stability and reactivity under various conditions. Researchers have demonstrated that modifications of the nitrile group can lead to compounds with enhanced biological activity against plant pathogens. This has opened up new avenues for developing environmentally friendly and effective crop protection agents.
The compound’s utility extends beyond pharmaceuticals and agrochemicals into materials science. Specifically, 2,6-Dichlorobenzonitrile has been utilized in the preparation of organic electronic materials, such as conductive polymers and organic semiconductors. The presence of electron-withdrawing groups like chlorine and nitrile facilitates charge transport properties, making these materials suitable for applications in optoelectronic devices like organic light-emitting diodes (OLEDs) and solar cells.
In academic research, significant efforts have been dedicated to understanding the mechanistic aspects of reactions involving 2,6-Dichlorobenzonitrile. Advanced computational methods have been employed to model reaction pathways and predict product outcomes with high accuracy. These studies not only enhance our fundamental understanding of organic chemistry but also provide insights into optimizing synthetic routes for industrial applications.
The synthesis of novel derivatives of 2,6-Dichlorobenzonitrile remains an active area of investigation. Researchers are continuously exploring new methodologies to introduce additional functional groups or alter the electronic properties of the molecule. Such modifications can lead to compounds with tailored biological activities or improved material properties. For example, recent studies have focused on incorporating heterocyclic rings into derivatives of 2,6-Dichlorobenzonitrile, leading to molecules with enhanced binding affinities for biological targets.
The industrial production of 2,6-Dichlorobenzonitrile has also seen advancements in recent years. Process optimization efforts have focused on improving yield and reducing environmental impact. Green chemistry principles have been applied to develop more sustainable synthetic routes, minimizing waste generation and hazardous byproducts. These initiatives align with global efforts to promote sustainable chemical manufacturing practices.
The safety profile of 2,6-Dichlorobenzonitrile is another critical consideration in its application. While it is not classified as a hazardous substance under standard regulatory frameworks, proper handling procedures must be followed to ensure worker safety. Industrial facilities producing or using this compound employ stringent safety measures to prevent exposure and environmental contamination.
In conclusion, 2,6-Dichlorobenzonitrile (CAS No. 1194-65-6) is a multifaceted compound with broad applications across multiple industries. Its versatility as a synthetic intermediate makes it indispensable in pharmaceuticals, agrochemicals, and materials science. Ongoing research continues to uncover new uses and refine synthetic methodologies for this valuable chemical entity.
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